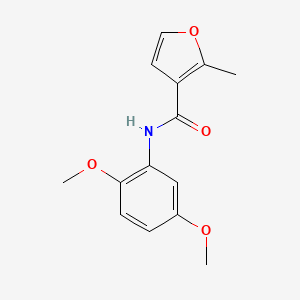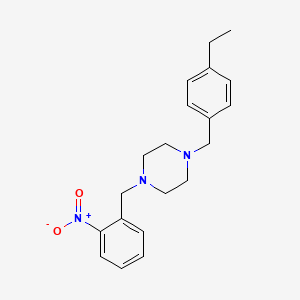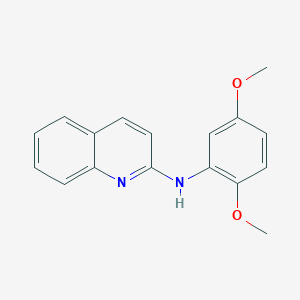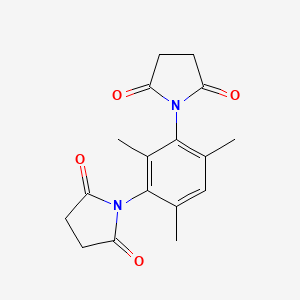![molecular formula C15H13BrN4O2 B5813716 1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole](/img/structure/B5813716.png)
1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole, also known as BPTM, is a tetrazole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. BPTM has been extensively studied for its ability to inhibit the activity of certain enzymes and receptors, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole involves its ability to bind to and inhibit the activity of certain enzymes and receptors. This compound has been shown to bind to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are responsible for inflammation and pain. This compound has also been shown to bind to the ligand-binding domain of PPARγ, preventing its activation and subsequent downstream effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Inhibition of COX-2 by this compound has been shown to reduce inflammation and pain, while inhibition of PPARγ has been shown to improve insulin sensitivity and reduce inflammation. This compound has also been shown to have anti-cancer properties, with studies showing that it inhibits the growth of several cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole is its ability to selectively inhibit the activity of certain enzymes and receptors. This makes it a promising candidate for the development of new drugs that target specific pathways. However, one limitation of this compound is its relatively low potency compared to other inhibitors. This can make it more difficult to achieve the desired therapeutic effect at lower doses.
Direcciones Futuras
There are several future directions for the study of 1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole. One area of research could focus on improving the potency of this compound, either through chemical modifications or the development of new derivatives. Another area of research could focus on the development of new drugs based on the structure of this compound, with the goal of targeting specific pathways involved in disease. Finally, further studies could be conducted to investigate the potential therapeutic applications of this compound in various disease models.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole involves the reaction of 4-bromoaniline with 2-methoxyphenol in the presence of a base to form the intermediate 4-bromo-2-methoxyphenol. This intermediate is then reacted with sodium azide and copper (I) iodide to produce the final product, this compound. The synthesis of this compound is a relatively straightforward process and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes and receptors, including the enzyme cyclooxygenase-2 (COX-2) and the receptor peroxisome proliferator-activated receptor gamma (PPARγ). Inhibition of COX-2 has been shown to reduce inflammation and pain, while inhibition of PPARγ has been shown to improve insulin sensitivity and reduce inflammation.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O2/c1-21-13-4-2-3-5-14(13)22-10-15-17-18-19-20(15)12-8-6-11(16)7-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIIREMXJGQILP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=NN=NN2C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-isopropylphenyl)-6-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5813633.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide](/img/structure/B5813641.png)
![3-[(4-chlorophenyl)thio]-N-(2-ethoxyphenyl)propanamide](/img/structure/B5813642.png)
![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5813660.png)

![2-[(3-aminobenzoyl)amino]benzoic acid](/img/structure/B5813685.png)
![4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5813691.png)

![4-ethoxy-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5813698.png)
![4-methyl-N-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}carbonyl)benzenesulfonamide](/img/structure/B5813702.png)



